OUP-186 Exhibits 5-Fold Higher Antiproliferative Potency Compared to Clobenpropit in Breast Cancer Cells
In a direct head-to-head comparison, OUP-186 demonstrated significantly greater potency in suppressing the proliferation of breast cancer cells than the imidazole-containing H3R antagonist clobenpropit. In MDA-MB-231 cells at 48 hours, OUP-186 achieved an IC50 of approximately 10 μM, whereas clobenpropit required a concentration of approximately 50 μM to achieve the same effect [1].
| Evidence Dimension | Antiproliferative potency (IC50) at 48 hours |
|---|---|
| Target Compound Data | Approximately 10 μM |
| Comparator Or Baseline | Clobenpropit: Approximately 50 μM |
| Quantified Difference | 5-fold lower IC50 for OUP-186 |
| Conditions | MDA-MB-231 (ER-) human breast cancer cell line, 48-hour treatment |
Why This Matters
This data directly supports the selection of OUP-186 over clobenpropit for experiments requiring a more potent inhibitor of breast cancer cell proliferation, allowing for the use of lower compound concentrations and potentially reducing off-target effects.
- [1] Tanaka S, Sakaguchi M, Yoneyama H, Usami Y, Harusawa S. Histamine H3 receptor antagonist OUP-186 attenuates the proliferation of cultured human breast cancer cell lines. Biochem Biophys Res Commun. 2016 Nov 18;480(3):479-485. View Source
